4-(4-Benzylphenoxy)-3-chloroaniline
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Overview
Description
4-(4-Benzylphenoxy)-3-chloroaniline is an organic compound that features a benzyl group attached to a phenoxy group, which is further connected to a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenoxy)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organoboron compound . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may yield amines. Substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(4-Benzylphenoxy)-3-chloroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenoxy)-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Benzylphenoxy)-3-chloroaniline can be compared with other similar compounds, such as:
4-(Benzyloxy)phenol: This compound has a similar benzylphenoxy structure but lacks the chloroaniline moiety.
4-(4-Benzylphenoxy)piperidine hydrochloride: This compound features a piperidine ring instead of the chloroaniline moiety.
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride: This compound also has a piperidine ring and a methyl group attached to the benzylphenoxy structure.
The uniqueness of this compound lies in its combination of the benzylphenoxy and chloroaniline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-benzylphenoxy)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWSSGFMEFUZIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649866 |
Source
|
Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84866-01-3 |
Source
|
Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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